1-(Chloromethyl)-2,3,4-trimethoxybenzene

Beschreibung

Structural Classification and Nomenclature in the Trimethoxybenzene Series

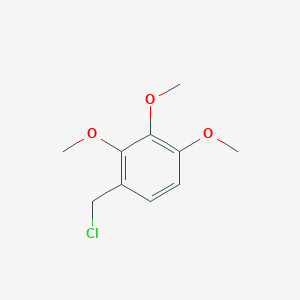

1-(Chloromethyl)-2,3,4-trimethoxybenzene, with the chemical formula C₁₀H₁₃ClO₃, belongs to two principal classes of organic compounds: the trimethoxybenzenes and the arylmethyl halides (specifically, a benzyl (B1604629) chloride). echemi.com The core of the molecule is a benzene (B151609) ring substituted with three methoxy (B1213986) (-OCH₃) groups at positions 2, 3, and 4, and a chloromethyl (-CH₂Cl) group at position 1.

Systematic nomenclature, following IUPAC guidelines, designates it as This compound . sigmaaldrich.com However, it is also commonly referred to by several synonyms, including 2,3,4-trimethoxybenzyl chloride , which emphasizes its nature as a substituted benzyl chloride. chemicalbook.com Other names found in chemical literature and databases include alpha-Chloro-2,3,4-trimethoxytoluene and Benzene, 1-(chloromethyl)-2,3,4-trimethoxy-. echemi.comcymitquimica.com

The substitution pattern of the methoxy groups is a critical determinant of the compound's properties and reactivity. It is one of several structural isomers of trimethoxybenzene, which include the 1,2,3-, 1,2,4-, and 1,3,5-isomers. nih.govnih.govnih.gov The vicinal arrangement of the three methoxy groups in the 2,3,4-isomer, combined with the chloromethyl function, creates a specific electronic and steric environment that influences its synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1133-49-9 keyorganics.net |

| Molecular Formula | C₁₀H₁₃ClO₃ echemi.com |

| Molecular Weight | 216.66 g/mol cymitquimica.com |

| Boiling Point | 284.2 ± 35.0 °C at 760 mmHg echemi.com |

| Density | 1.1 ± 0.1 g/cm³ echemi.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | HEAQHTKDZPKODU-UHFFFAOYSA-N sigmaaldrich.com |

Historical Development and Early Synthetic Efforts of Related Arylmethyl Halides

The introduction of a chloromethyl group onto an aromatic ring is a classic transformation in organic chemistry, with the Blanc chloromethylation being a historically significant method. wikipedia.org Discovered by Gustave Louis Blanc in 1923, this reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride. libretexts.orgwikiwand.com This electrophilic aromatic substitution reaction provided one of the first general and industrially valuable routes to arylmethyl chlorides. jk-sci.com The mechanism proceeds via an electrophile generated from formaldehyde under acidic conditions, which is then attacked by the electron-rich aromatic ring. libretexts.org The resulting benzyl alcohol is subsequently converted to the corresponding chloride in the reaction medium. wikipedia.org

Over the years, synthetic methodologies for arylmethyl halides have evolved significantly. Early methods often relied on the direct halogenation of methyl-substituted arenes, though this sometimes suffered from a lack of selectivity. A more controlled approach involves the conversion of the corresponding benzyl alcohols into benzyl halides. Reagents like thionyl chloride or hydrohalic acids in the presence of a catalyst are commonly employed for this transformation. google.comprepchem.com For instance, 3,4,5-trimethoxybenzyl alcohol can be converted to its corresponding chloride using thionyl chloride in benzene. prepchem.com More recent developments focus on milder and more selective methods, such as the use of methanesulfonyl chloride and triethylamine (B128534) to activate the benzyl alcohol for subsequent chlorination. researchgate.net These advancements have provided chemists with a broader toolbox for the synthesis of functionalized arylmethyl halides like this compound.

Broad Significance as a Synthetic Building Block in Chemical Research

The utility of this compound as a synthetic building block stems from the reactivity of its chloromethyl group. This functional group makes the benzylic carbon an electrophilic center, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 2,3,4-trimethoxybenzyl moiety into a wide range of molecules.

The three methoxy groups on the aromatic ring are strong electron-donating groups, which activate the ring towards electrophilic aromatic substitution. libretexts.org This electronic property, however, is of secondary importance to the primary reactivity of the chloromethyl group. The main role of the trimethoxy-substituted ring is to act as a stable, and often biologically relevant, fragment that is incorporated into larger target structures.

A notable application of this compound is as a key intermediate in the synthesis of pharmaceutical-related molecules. For example, 2,3,4-trimethoxybenzyl chloride is used in the synthesis of N-Formyl Trimetazidine. chemicalbook.comchemicalbook.com This compound is a known impurity of Trimetazidine, a drug with applications in cellular metabolism. chemicalbook.com The synthesis of Trimetazidine itself can start from the corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde, which is condensed with piperazine (B1678402). googleapis.com The availability of this compound provides an alternative and direct route for attaching the 2,3,4-trimethoxybenzyl group to nitrogen nucleophiles like piperazine derivatives.

The reactivity of the benzylic halide allows it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for creating complex molecular architectures in medicinal chemistry and materials science research.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQHTKDZPKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150351 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-49-9 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloromethyl 2,3,4 Trimethoxybenzene

Strategic Approaches to Chloromethylation of Trimethoxybenzene Precursors

Direct chloromethylation of the aromatic ring of a trimethoxybenzene precursor is the most straightforward approach to synthesizing 1-(Chloromethyl)-2,3,4-trimethoxybenzene. This method typically involves an electrophilic aromatic substitution reaction where a chloromethyl group (-CH₂Cl) is introduced onto the benzene (B151609) ring.

The direct chloromethylation of pyrogallol trialkyl ethers, such as 1,2,3-trimethoxybenzene, using formaldehyde (B43269) and hydrogen chloride was historically challenging, often resulting in significant resin formation and the production of higher condensed products. google.com However, refined procedures have been developed that yield the desired product in high purity. google.com

The Friedel-Crafts reaction is fundamentally catalyzed by a Lewis acid. umkc.educhemguide.co.uk In the context of chloromethylation, the catalyst's role is to generate a potent electrophile from the chloromethylating agent. While some modern methods aim to eliminate the need for traditional catalysts, their influence remains a cornerstone of this reaction class. google.com

Common Lewis acid catalysts employed in chloromethylation reactions include zinc chloride, aluminum chloride, and stannic chloride. google.comgoogle.com These catalysts facilitate the reaction, which might otherwise be sluggish. google.com In addition to Lewis acids, strong mineral acids like sulfuric acid can also act as promoters for the reaction. google.com More recent, environmentally conscious approaches have explored the use of short-chain carboxylic acids as catalytic promoters, which circumvents the need for corrosive Lewis acids and reduces effluent generation. google.com

Table 1: Catalysts and Promoters in Aromatic Chloromethylation

| Catalyst/Promoter Type | Examples | Function |

|---|---|---|

| Lewis Acids | Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), Stannic Chloride (SnCl₄), Boron Trifluoride (BF₃) | Generate electrophile, enhance reaction rate. google.comgoogle.comunive.it |

| Mineral Acids | Sulfuric Acid (H₂SO₄) | Act as a strong acid promoter. google.com |

| Organic Acids | Trichloroacetic Acid (CCl₃CO₂H), Methanesulfonic Acid (CH₃SO₃H) | Catalyze the reaction under biphasic conditions. google.com |

| Metal Triflates | Scandium(III) Triflate (Sc(OTf)₃), Ytterbium(III) Triflate (Yb(OTf)₃) | Highly effective catalysts that can be recycled. researchgate.net |

A surprising and advantageous outcome of the chloromethylation of 1,2,3-trimethoxybenzene (pyrogallol trimethyl ether) is the high regioselectivity observed. google.com In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. For anisole (methoxybenzene), the chloromethyl group is directed to the para position. google.com Based on this, one might expect the chloromethylation of 1,2,3-trimethoxybenzene to yield the symmetrical 1-chloromethyl-3,4,5-trimethoxybenzene.

Instead, the reaction unexpectedly and consistently yields this compound. google.com This specific outcome indicates that the electronic and steric effects of the three adjacent methoxy (B1213986) groups favor the substitution at the C-5 position of the 1,2,3-trimethoxybenzene ring, leading to the desired product in a uniform direction and with high yield. google.com

Careful control of reaction parameters is critical for maximizing the yield and purity of this compound, a compound noted for its thermal sensitivity and tendency to decompose. google.com

Temperature: The reaction temperature is optimally maintained between 15°C and 25°C. google.com Cooling is necessary to manage the exothermic nature of the reaction, particularly during the addition of reagents. google.com

Solvent: Non-polar aromatic solvents such as benzene or toluene are effective media for this reaction. google.com The product is isolated by separating the organic phase from the aqueous phase after quenching the reaction with ice water. google.com

Work-up and Purity: Due to the product's instability at elevated temperatures, it is not typically distilled. google.com The crude product is obtained after washing the organic solution to remove acid and evaporating the solvent under reduced pressure at a low temperature (e.g., 50°C). google.com It is recommended to use the crude product immediately in subsequent reactions to avoid decomposition. google.com Following such optimized procedures, yields can be significant, reaching approximately 77% to 82% of the theoretical yield. google.com

Table 2: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Optimal Condition | Rationale / Impact on Yield and Purity |

|---|---|---|

| Temperature | 15°C - 25°C | Prevents decomposition of the heat-sensitive product and controls the exothermic reaction. google.com |

| Solvent | Toluene, Benzene | Provides a suitable medium for the reactants and facilitates product isolation. google.com |

| Reagent Addition | Dropwise addition of formaldehyde solution | Controls reaction rate and temperature. google.com |

| Atmosphere | Constant stream of hydrogen chloride gas | Saturates the solution and drives the formation of the electrophile. google.com |

| Post-reaction | Immediate processing without high-temperature distillation | Avoids thermal decomposition, ensuring higher purity of the final product for subsequent steps. google.com |

The optimized direct chloromethylation of 1,2,3-trimethoxybenzene can be classified as an efficient one-pot synthesis. google.com The procedure involves dissolving the 1,2,3-trimethoxybenzene precursor in a suitable solvent like toluene, saturating the solution with hydrogen chloride gas while cooling, and then adding an aqueous formaldehyde solution dropwise. google.com This method generates the chloromethylating agent in situ and proceeds to the final product without the need to isolate intermediates, embodying the efficiency of a one-pot process.

Another innovative one-pot approach involves generating the chloromethylating agent from a formaldehyde precursor and hydrogen chloride gas in the presence of a catalytic amount of a short-chain carboxylic acid. google.com This method is designed to be more environmentally friendly by avoiding the use of traditional Lewis acids or strong mineral acids, thereby simplifying the work-up and reducing waste. google.com

Friedel-Crafts Chloromethylation of 2,3,4-Trimethoxybenzene: Reaction Optimization and Scope

Multi-Step Synthesis via Functional Group Transformations

Prior to the development of efficient direct chloromethylation methods, this compound was accessible only through indirect, multi-step synthetic routes. google.com This approach relies on the principle of functional group transformation, starting from a more accessible precursor.

The typical multi-step pathway involves:

Formylation: Introduction of an aldehyde group onto the 1,2,3-trimethoxybenzene ring to produce 2,3,4-trimethoxybenzaldehyde.

Reduction: The aldehyde group is then reduced to a primary alcohol, yielding (2,3,4-trimethoxyphenyl)methanol.

Chlorination: The final step is the conversion of the benzylic alcohol to the corresponding benzyl (B1604629) chloride, this compound. This transformation is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂). researchgate.net

While this multi-step synthesis is a valid route, it is less atom-economical and more labor-intensive compared to the optimized one-pot direct chloromethylation methods.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. uniroma1.it This involves developing protocols that are more ecologically friendly, using sustainable materials, and minimizing waste generation. uniroma1.it

The development of environmentally benign protocols can target both the synthesis of the precursor, pyrogallol trimethyl ether, and the final chloromethylation step. The traditional methylation of pyrogallol often employs toxic reagents like dimethyl sulfate. prepchem.com A greener alternative is the use of dimethyl carbonate (DMC) as a methylating agent. researchgate.net DMC is a non-toxic, environmentally friendly reagent that yields methanol as a byproduct, which can be recycled. The synthesis of 1,2,3-trimethoxybenzene from pyrogallic acid and DMC has been demonstrated with high conversion and yield, particularly when catalyzed by an ionic liquid, which can also be recycled. researchgate.net

For the chloromethylation step itself, a greener protocol would focus on replacing hazardous solvents like benzene and minimizing the use of corrosive hydrogen chloride gas. google.com Exploring solvent-free reaction conditions or using a recyclable catalyst system could significantly improve the environmental profile of the synthesis.

The choice of solvents and reagents is a critical aspect of green chemistry. text2fa.ir The historical use of hazardous solvents such as benzene, chloroform, and dichloromethane in organic synthesis is a significant source of environmental pollution. google.comnih.gov Sustainable alternatives are actively being sought and evaluated.

In the context of synthesizing this compound, replacing the benzene solvent used in the direct chloromethylation process is a key target. google.com Greener solvents are often derived from renewable sources, such as biomass, and exhibit lower toxicity and environmental persistence. text2fa.irnih.gov

| Traditional Solvent | Potential Sustainable Alternative | Rationale for Substitution |

|---|---|---|

| Benzene | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs), lower toxicity. nih.gov |

| Dichloromethane (DCM) | 3-Methoxybutan-2-one (MO) | Bio-based, low peroxide forming potential, negative Ames mutagenicity test. nih.gov |

| Toluene | Heptane / Methylcyclohexane | Lower toxicity, less harmful to the environment. nih.gov |

The utilization of reagents derived from renewable feedstocks is another cornerstone of green synthesis. The precursor, pyrogallol, can be derived from the hydrolysis of tannins from plant sources, representing a renewable starting point for the entire synthetic chain. chemicalbook.com By combining renewable starting materials with green reagents like DMC and sustainable solvents, the synthesis of this compound can be made significantly more environmentally friendly.

Mechanistic Investigations of 1 Chloromethyl 2,3,4 Trimethoxybenzene Reactivity

Elucidation of Nucleophilic Substitution Mechanisms at the Benzylic Carbon

The benzylic carbon in 1-(chloromethyl)-2,3,4-trimethoxybenzene is a prime site for nucleophilic substitution reactions. The stability of the potential benzylic carbocation, influenced by the adjacent aromatic ring and its substituents, plays a pivotal role in determining the reaction mechanism.

Comparative Studies of SN1 vs. SN2 Pathways in Various Solvent Systems

The nucleophilic substitution of benzyl (B1604629) halides can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, and the operative mechanism is highly dependent on the solvent system. reddit.comlibretexts.org Polar protic solvents, such as water and alcohols, are known to stabilize the formation of carbocation intermediates, thereby favoring the SN1 pathway. reddit.comlibretexts.org Conversely, polar aprotic solvents like acetone (B3395972) or DMF facilitate the concerted SN2 mechanism. reddit.comlibretexts.org

For this compound, the three electron-donating methoxy (B1213986) groups are expected to significantly stabilize the benzylic carbocation through resonance. This stabilization would lower the activation energy for the SN1 pathway, making it a likely mechanism, especially in ionizing solvents. quora.comstackexchange.com Studies on the solvolysis of substituted benzyl chlorides provide strong evidence for this. For instance, the solvolysis of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride, highlighting the role of the electron-donating methoxy group in stabilizing the carbocation intermediate. nih.gov

The choice of solvent can lead to a crossover in mechanism. In a study on the solvolysis of substituted benzyl chlorides, it was observed that the reaction mechanism can shift from SN2 to SN1 as the solvent polarity increases and its nucleophilicity decreases. researchgate.net For this compound, a similar trend is expected.

To illustrate the effect of substituents on the solvolysis rates, which is indicative of the tendency towards an SN1 mechanism, the following data for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C is presented. nih.gov

| Substituent | ksolv (s⁻¹) | Relative Rate |

| 4-Methoxy | 2.2 | 1.0 |

| 3,4-Dimethoxy | Data not available, but expected to be high | - |

| 3-Bromo-4-methoxy | Data not available | - |

| Benzyl | Data not available, but slower than methoxy-substituted | - |

| 3,4-Dinitro | 1.1 x 10⁻⁸ | 5.0 x 10⁻⁹ |

This table is generated based on data for analogous compounds to illustrate the principles of substituent effects on solvolysis rates.

The significantly higher rate for 4-methoxybenzyl chloride compared to the dinitro-substituted compound underscores the powerful stabilizing effect of the methoxy group on the carbocation intermediate, thus favoring an SN1 pathway. nih.gov The presence of three methoxy groups in this compound would further enhance this effect.

Role of Steric and Electronic Effects on Reaction Kinetics and Stereochemistry

Both steric and electronic factors profoundly influence the kinetics and stereochemistry of nucleophilic substitution at the benzylic carbon of this compound.

Electronic Effects: The dominant electronic effect of the three methoxy groups is their strong +M (mesomeric) or +R (resonance) effect, which donates electron density to the benzene (B151609) ring and, crucially, stabilizes a positive charge at the benzylic position. acs.orgnih.gov This stabilization significantly accelerates SN1 reactions. The inductive (-I) effect of the oxygen atoms in the methoxy groups is also present but is generally outweighed by the resonance effect in directing reactivity. vaia.com The chloromethyl group, on the other hand, is electron-withdrawing.

The Hammett equation can be used to quantify the electronic effects of substituents on reaction rates. wikipedia.org For SN1 reactions of benzyl derivatives, a large negative ρ value is typically observed, indicating that electron-donating groups strongly accelerate the reaction. The cumulative effect of three methoxy groups would lead to a highly stabilized carbocation and a rapid SN1 reaction.

Steric Effects: Steric hindrance can play a significant role, particularly in SN2 reactions, where the nucleophile must approach the carbon center from the backside. chemistrysteps.comlibretexts.org In the case of this compound, the methoxy groups at the 2- and 3-positions could potentially hinder the backside attack of a nucleophile, thereby disfavoring the SN2 pathway. However, the primary factor favoring the SN1 mechanism is the electronic stabilization of the carbocation. stackexchange.comlibretexts.org

If the reaction were to proceed via an SN1 mechanism, the formation of a planar carbocation would lead to a loss of stereochemical information, resulting in a racemic mixture if the starting material were chiral. In an SN2 reaction, inversion of configuration would be expected.

Mechanistic Aspects of Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three powerful electron-donating methoxy groups.

Pathways Governing Further Functionalization of the Trimethoxybenzene Core

The three methoxy groups are strong activating groups and are ortho, para-directors. libretexts.orgpressbooks.pub The chloromethyl group is a deactivating group and a meta-director. When multiple substituents are present on a benzene ring, the position of further substitution is determined by the combined directing effects of all groups. libretexts.org In the case of this compound, the powerful activating and directing effects of the three methoxy groups will dominate over the weaker deactivating effect of the chloromethyl group.

The methoxy groups at positions 2, 3, and 4 will direct incoming electrophiles to the available ortho and para positions. The positions ortho to the methoxy groups are at C1, C3, C5 (for the C2-methoxy), C2, C4 (for the C3-methoxy), and C3, C5 (for the C4-methoxy). The positions para to the methoxy groups are at C5 (for the C2-methoxy) and C1 (for the C4-methoxy). The C1 position is already substituted with the chloromethyl group. The most likely positions for electrophilic attack will be C5 and C6, which are ortho and para to the activating methoxy groups and not sterically hindered.

Studies on the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene (B152335) show that substitution occurs at the position that is activated by multiple methoxy groups. acs.orgacs.orgresearchgate.net Similarly, for this compound, the position of electrophilic attack will be governed by the synergistic activating effect of the methoxy groups.

Inductive and Resonance Effects of Methoxy and Chloromethyl Substituents

The regioselectivity of electrophilic aromatic substitution is a direct consequence of the interplay between inductive and resonance effects of the substituents.

Methoxy Groups:

Resonance Effect (+R): The lone pairs on the oxygen atoms of the methoxy groups can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. vaia.comlibretexts.org This strong activating effect stabilizes the arenium ion intermediate formed during electrophilic attack at these positions.

Chloromethyl Group:

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the methyl group, which in turn withdraws electron density from the benzene ring, making the chloromethyl group deactivating.

Resonance Effect: The chloromethyl group does not have a significant resonance effect on the benzene ring.

The combined effect of these substituents makes the benzene ring of this compound highly nucleophilic, particularly at the positions most activated by the methoxy groups. The directing effects can be summarized as follows:

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | 2, 3, 4 | Activating | Ortho, Para |

| -CH₂Cl | 1 | Deactivating | Meta |

This table summarizes the general directing effects of the individual substituents.

Advanced Mechanistic Studies of Metal-Catalyzed Transformations

This compound is a potential substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of the benzylic chloride moiety makes this compound amenable to a range of transition metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, although these are more commonly performed with aryl halides. More relevant are coupling reactions that specifically utilize benzyl halides. For instance, nickel-catalyzed cross-coupling reactions of benzyl chlorides with aryl chlorides have been reported. researchgate.net Similarly, nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been developed. mit.educapes.gov.br

A plausible mechanistic cycle for a palladium- or nickel-catalyzed cross-coupling reaction involving this compound would typically involve the following steps:

Oxidative Addition: The metal catalyst (e.g., in a low oxidation state like Pd(0) or Ni(0)) undergoes oxidative addition to the C-Cl bond of the benzyl chloride to form a benzylic metal complex.

Transmetalation (for Suzuki-type couplings): The benzylic metal complex reacts with an organoboron compound (or another organometallic reagent) in a transmetalation step, transferring the organic group from boron to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active metal species.

The electron-rich nature of the trimethoxy-substituted aromatic ring in this compound could influence the rate of these catalytic steps. For example, the electron-donating groups may facilitate the oxidative addition step. Dual catalytic systems, for instance using nickel and cobalt, have also been shown to be effective for the cross-electrophile coupling of benzyl chlorides with aryl halides. nih.gov

Palladium-Catalyzed Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions, such as the Suzuki, Stille, and Heck couplings, typically involve the reaction of an organic halide with an organometallic reagent in the presence of a palladium catalyst. libretexts.org The reactivity of the organic halide is a critical factor in these transformations, with aryl and vinyl halides being the most commonly employed substrates. nih.gov

While specific studies on the palladium-catalyzed coupling reactions of this compound are not extensively documented in the reviewed literature, the reactivity of this electron-rich benzyl chloride can be inferred from studies on analogous compounds. The presence of three electron-donating methoxy groups on the benzene ring is expected to significantly influence the reactivity of the chloromethyl group.

Electron-donating groups increase the electron density on the benzene ring and can stabilize the formation of a benzylic carbocation intermediate. This enhanced stability can facilitate nucleophilic substitution reactions. In the context of palladium-catalyzed couplings, the key initial step is the oxidative addition of the carbon-chlorine bond to a low-valent palladium(0) species. For aryl chlorides, this step can be challenging; however, the benzylic position of the chloride in this compound presents a different scenario.

Studies on other electron-rich benzyl halides have demonstrated their utility in various coupling reactions. For instance, a palladium-catalyzed desulfitative cross-coupling of sodium sulfinates with benzyl chlorides has been reported to produce diarylmethanes. nih.gov This reaction proceeds via the extrusion of sulfur dioxide and formation of a new carbon-carbon bond.

Furthermore, the closely related 3,4,5-trimethoxybenzyl chloride can be converted into a benzylic zinc chloride, which then participates in subsequent coupling reactions. acs.org This suggests that this compound could potentially undergo similar transformations, either directly in a palladium-catalyzed cycle or via the formation of an organometallic intermediate.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, is depicted below. It involves oxidative addition, transmetalation, and reductive elimination.

General Catalytic Cycle for Suzuki Coupling

This image is a schematic representation of the Suzuki coupling catalytic cycle.

Given the electronic nature of this compound, it is plausible that it could participate in various palladium-catalyzed cross-coupling reactions. The table below summarizes representative palladium-catalyzed coupling reactions of substituted benzyl chlorides, which serve as models for the potential reactivity of this compound.

| Reaction Type | Benzyl Chloride Substrate | Coupling Partner | Palladium Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Methoxybenzyl chloride | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Methoxydiphenylmethane | 85 |

| Sonogashira Coupling | Benzyl chloride | Phenylacetylene | Pd(PPh₃)₄ / CuI | 1,3-Diphenyl-1-propyne | 78 |

| Heck Coupling | Benzyl chloride | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 1,3-Diphenyl-1-propene | 92 |

| Buchwald-Hartwig Amination | 4-Chlorobenzyl chloride | Aniline | Pd₂(dba)₃ / BINAP | N-(4-Chlorobenzyl)aniline | 88 |

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in a chemical reaction is fundamental to elucidating its mechanism. For reactions involving this compound, particularly in the context of palladium catalysis, several key species can be postulated.

The initial step in a palladium-catalyzed cross-coupling reaction is the oxidative addition of the C-Cl bond to the Pd(0) catalyst. This process involves the formation of a Pd(II) intermediate. The structure of this intermediate and the transition state leading to it are influenced by the electronic properties of the benzyl chloride. The electron-donating methoxy groups in this compound would likely stabilize the transition state for oxidative addition.

Following oxidative addition, the next step is typically transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center. This is followed by reductive elimination, which regenerates the Pd(0) catalyst and forms the final coupled product.

Outside of palladium catalysis, the reactivity of electron-rich benzyl halides can involve the formation of benzylic carbocations. nih.gov Studies on the ionization of benzyl chloride have shown that it can proceed via a dissociative electron capture mechanism, leading to the formation of a benzyl cation and a chloride ion. nih.gov The trimethoxy-substituted ring in this compound would provide significant resonance stabilization to the corresponding benzylic carbocation.

Computational studies on the homologation of electron-rich benzyl bromides have provided insight into the reaction mechanism, revealing a rate-determining Sₙ1 mechanism for the initial C-C bond formation, followed by a cascade of cationic intermediates. nih.gov While this study focused on benzyl bromides, similar mechanistic pathways could be accessible to this compound under appropriate conditions.

The investigation of reaction intermediates can be performed using various spectroscopic techniques, such as NMR and mass spectrometry, as well as computational methods. The table below outlines potential intermediates and transition states in reactions involving this compound and the methods used for their investigation.

| Reaction Type | Potential Intermediate/Transition State | Method of Investigation | Key Findings/Observations |

|---|---|---|---|

| Palladium-Catalyzed Coupling | [Pd(ArCH₂)(Cl)(L)₂] (Oxidative Addition Product) | ³¹P NMR, X-ray Crystallography | Characterization of the Pd(II) intermediate, providing insight into the ligand environment and geometry. |

| Palladium-Catalyzed Coupling | [Pd(ArCH₂)(R)(L)₂] (Transmetalation Product) | In-situ IR, NMR Spectroscopy | Observation of the species formed after the transfer of the R group from the organometallic reagent. |

| Nucleophilic Substitution | 2,3,4-Trimethoxybenzyl Cation | Mass Spectrometry, Computational Chemistry | Detection of the carbocation and calculation of its stability and charge distribution. |

| Lewis Acid Catalysis | Phenonium Ion | Computational Analysis (DFT) | Elucidation of rearrangement pathways and the role of neighboring group participation. |

Derivatization Chemistry and Synthetic Utility of 1 Chloromethyl 2,3,4 Trimethoxybenzene

Synthesis of Carbon-Functionalized Derivatives

The benzylic chloride of 1-(chloromethyl)-2,3,4-trimethoxybenzene readily undergoes substitution by carbon-based nucleophiles, enabling chain extension and the introduction of important functional groups like nitriles and carboxylic acids. This reactivity is also harnessed to form ether and ester linkages, which are prevalent in many biologically active molecules.

Introduction of Nitrile and Carboxylic Acid Functionalities

The conversion of this compound into its corresponding nitrile and carboxylic acid derivatives is a straightforward two-step process involving classical nucleophilic substitution and hydrolysis.

The initial step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide anion, typically from a salt like sodium cyanide or potassium cyanide. This SN2 reaction is effectively employed for benzyl (B1604629) halides to yield the corresponding benzyl nitrile. For instance, the reaction of anisyl chloride (p-methoxybenzyl chloride) with sodium cyanide in an anhydrous solvent like acetone (B3395972) is a well-established method to prevent hydrolysis of the reactive benzyl halide and minimize the formation of isonitrile byproducts orgsyn.org. A similar procedure can be applied to this compound to produce (2,3,4-trimethoxyphenyl)acetonitrile chemicalbook.com.

The resulting nitrile, (2,3,4-trimethoxyphenyl)acetonitrile, is a versatile intermediate that can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid, (2,3,4-trimethoxyphenyl)acetic acid. This transformation provides a reliable method for a one-carbon homologation of the benzyl halide.

Table 1: Synthesis of Nitrile and Carboxylic Acid Derivatives

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaCN or KCN2. H₃O⁺ or OH⁻, H₂O | (2,3,4-trimethoxyphenyl)acetic acid | 1. Nucleophilic Substitution (Cyanation)2. Hydrolysis |

| This compound | NaCN or KCN | (2,3,4-trimethoxyphenyl)acetonitrile | Nucleophilic Substitution |

| (2,3,4-trimethoxyphenyl)acetonitrile | H₃O⁺ or OH⁻, H₂O | (2,3,4-trimethoxyphenyl)acetic acid | Hydrolysis |

Formation of Substituted Benzylic Ethers and Esters

The formation of ethers from this compound is most commonly achieved via the Williamson ether synthesis. This method involves the SN2 reaction of an alkoxide or phenoxide nucleophile with the benzylic chloride wikipedia.orgmasterorganicchemistry.com. The reaction is highly efficient for primary halides like the subject compound and works with a wide range of primary, secondary, or tertiary alkoxides masterorganicchemistry.com. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the parent alcohol to form the nucleophilic alkoxide in situ jk-sci.com.

Similarly, benzylic esters can be synthesized by reacting this compound with a carboxylate salt (R-COO⁻). The carboxylate anion acts as the nucleophile, displacing the chloride ion in an SN2 reaction to form the corresponding 2,3,4-trimethoxybenzyl ester. This method is a direct and efficient way to form the ester linkage.

Table 2: Synthesis of Benzylic Ethers and Esters

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Alcohol (R-OH) + Base (e.g., NaH) | 1-(Alkoxymethyl)-2,3,4-trimethoxybenzene | Williamson Ether Synthesis (SN2) |

| This compound | Carboxylic acid salt (R-COONa) | 2,3,4-Trimethoxybenzyl ester | Nucleophilic Substitution (SN2) |

Synthesis of Heteroatom-Functionalized Derivatives

The electrophilic nature of this compound makes it an ideal substrate for reactions with various heteroatom nucleophiles, providing direct routes to amines, amides, and sulfur-containing compounds.

Preparation of Benzylic Amines and Amides

Benzylic amines are synthesized by the N-alkylation of ammonia or primary and secondary amines with this compound. The reaction proceeds via a standard SN2 mechanism. To achieve mono-alkylation and avoid the formation of di- and tri-alkylated products, an excess of the amine is often used.

A prominent application of this reaction is in the synthesis of the pharmaceutical agent Trimetazidine, which is 1-(2,3,4-trimethoxybenzyl)piperazine . Several synthetic routes involve the condensation of 2,3,4-trimethoxybenzyl chloride with a piperazine (B1678402) derivative. One method describes the reaction of the benzyl chloride with 1-formylpiperazine, followed by acidic hydrolysis to remove the formyl protecting group and yield Trimetazidine google.comchemicalbook.comjustia.com. Controlling the stoichiometry is crucial to favor the formation of the mono-alkylated product over the dialkylated impurity, 1,4-bis(2,3,4-trimethoxybenzyl)piperazine researchgate.netjocpr.com.

Once the benzylic amine is formed, it can be readily converted to the corresponding amide through acylation with an acyl chloride or an acid anhydride.

Table 3: Synthesis of Benzylic Amines and Amides

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Piperazine (excess) | 1-(2,3,4-Trimethoxybenzyl)piperazine | Nucleophilic Substitution (N-Alkylation) |

| This compound | 1. 1-Formylpiperazine2. HCl, H₂O | 1-(2,3,4-Trimethoxybenzyl)piperazine | 1. N-Alkylation2. Hydrolysis (Deprotection) |

| 1-(2,3,4-Trimethoxybenzyl)amine | Acyl chloride (R-COCl) | N-(2,3,4-Trimethoxybenzyl)amide | N-Acylation |

Routes to Sulfur-Containing Analogues (e.g., Sulfides, Sulfones)

The synthesis of sulfur-containing analogues follows a similar nucleophilic substitution pathway. Thioethers (sulfides) are prepared by the reaction of this compound with a thiol (R-SH) in the presence of a base, or more directly with a pre-formed thiolate salt (R-S⁻Na⁺) acsgcipr.orggoogle.com. Thiolates are excellent nucleophiles, and this SN2 reaction typically proceeds in high yield masterorganicchemistry.com.

The resulting 2,3,4-trimethoxybenzyl thioethers can be selectively oxidized to produce the corresponding sulfoxides and sulfones. The choice of oxidizing agent and reaction conditions determines the final oxidation state of the sulfur atom. Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), will typically yield the sulfoxide. Using an excess of a stronger oxidizing agent will further oxidize the sulfoxide to the sulfone masterorganicchemistry.comnih.gov.

Table 4: Synthesis of Sulfur-Containing Analogues

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Thiolate (R-SNa) or Thiol (R-SH) + Base | 2,3,4-Trimethoxybenzyl sulfide | Nucleophilic Substitution (S-Alkylation) |

| 2,3,4-Trimethoxybenzyl sulfide | H₂O₂ (1 equiv) or m-CPBA (1 equiv) | 2,3,4-Trimethoxybenzyl sulfoxide | Oxidation |

| 2,3,4-Trimethoxybenzyl sulfide | H₂O₂ (excess) or m-CPBA (excess) | 2,3,4-Trimethoxybenzyl sulfone | Oxidation |

Construction of Complex Polycyclic and Heterocyclic Systems

The utility of this compound extends beyond simple functional group transformations to its use as a key building block in the assembly of complex molecules, particularly heterocyclic systems of pharmaceutical importance.

The most significant example is the synthesis of Trimetazidine, an anti-anginal agent jocpr.com. The core of Trimetazidine is a piperazine ring N-substituted with a 2,3,4-trimethoxybenzyl group. As previously mentioned, a common industrial synthesis involves the direct alkylation of piperazine or a mono-protected derivative with this compound justia.comgoogle.com. An alternative, convergent approach is the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine justia.comgoogle.comgoogle.com. In this latter method, the aldehyde and piperazine form an iminium ion intermediate in situ, which is then reduced, often by catalytic hydrogenation, to form the final product google.comgoogleapis.com. Although this route starts from the corresponding aldehyde, this compound remains a crucial precursor as it is often synthesized from the corresponding benzyl alcohol, which itself is obtained by the reduction of the aldehyde jocpr.comprepchem.com.

The reactivity of the chloromethyl group allows for its incorporation into a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles through nucleophilic substitution or by serving as a precursor for other reactive functionalities. This positions this compound as a versatile reagent for introducing the biologically relevant trimethoxybenzyl moiety during the synthesis of complex drug candidates and other advanced molecular structures.

Regioselective Modifications of the Trimethoxybenzene Moiety

The trimethoxybenzene ring of this compound is rich in electrons, making it susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the four existing substituents: the three methoxy (B1213986) groups (-OCH₃) and the chloromethyl group (-CH₂Cl).

Methoxy groups are potent activating groups and are ortho, para-directing. wikipedia.orgmakingmolecules.com This is due to the resonance effect, where the oxygen's lone pairs can donate electron density into the aromatic ring, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. wikipedia.orgmakingmolecules.com Conversely, the chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom, but it also acts as an ortho, para-director.

In the case of this compound, the molecule is already substituted at positions 1, 2, 3, and 4. The remaining open positions for substitution are C5 and C6. The directing effects of the existing substituents will determine which of these positions is more favorable for electrophilic attack.

The formation of this compound itself from 1,2,3-trimethoxybenzene (pyrogallol trimethyl ether) provides insight into the ring's reactivity. The chloromethylation, an electrophilic aromatic substitution, surprisingly occurs at the position that becomes C1 in the final product, adjacent to two methoxy groups. google.com A German patent from 1956 noted that while chloromethylation of veratrole (1,2-dimethoxybenzene) yields the 4-chloromethyl derivative, the reaction with pyrogallol trimethyl ether unexpectedly produces this compound, rather than the symmetrical 1-(chloromethyl)-3,4,5-trimethoxybenzene. google.com This highlights the specific regiochemical preferences of this substituted benzene (B151609) system.

Further modifications to the ring primarily involve electrophilic aromatic substitution reactions, where an incoming electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution

Common electrophilic aromatic substitution reactions include nitration, halogenation, and acylation. wikipedia.orgoneonta.edu The regioselectivity in the 2,3,4-trimethoxyphenyl moiety is controlled by the powerful activating and directing influence of the methoxy groups.

For the parent compound, 1,2,3-trimethoxybenzene, electrophilic attack is directed to the positions para to the C1 and C3 methoxy groups, which corresponds to the C5 position. The C2-methoxy group directs to the C4 and C6 positions. The cumulative effect generally favors substitution at the C5 position.

A notable example of a regioselective reaction on the parent ring system is formylation. The Vilsmeier-Haack reaction, using a reagent prepared from dimethylformamide (DMF) and phosphoryl chloride, introduces a formyl group (-CHO) onto the aromatic ring. When applied to 1,2,3-trimethoxybenzene, this reaction yields 2,3,4-trimethoxybenzaldehyde. google.com This indicates that the formyl group is directed to the position adjacent to two methoxy groups, analogous to the chloromethylation reaction.

Another key reaction is bromination. The bromination of 1,2,3-trimethoxybenzene using N-bromosuccinimide (NBS) results in the formation of 2,3,4-trimethoxy bromobenzene with high yield. researchgate.net This again demonstrates a strong regioselective preference for substitution at the position flanked by two methoxy groups.

The table below summarizes these regioselective reactions on the 1,2,3-trimethoxybenzene precursor, which inform the expected reactivity of the derivative, this compound.

| Reaction Type | Reagents | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| Chloromethylation | Paraformaldehyde, HCl | This compound | C4/C5 (relative to parent) | google.com |

| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | 2,3,4-Trimethoxybenzaldehyde | C4/C5 (relative to parent) | google.com |

| Bromination | N-Bromosuccinimide (NBS) | 1-Bromo-2,3,4-trimethoxybenzene | C4/C5 (relative to parent) | researchgate.net |

Directed ortho-Metalation

Applications of this compound in Targeted Organic Synthesis

Introduction

This compound is a versatile reagent in organic chemistry, primarily utilized as a reactive intermediate for the introduction of the 2,3,4-trimethoxybenzyl group into various molecular frameworks. Its utility stems from the presence of a reactive chloromethyl group attached to an electron-rich trimethoxy-substituted benzene ring. This unique structural combination makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This article explores the specific applications of this compound in targeted organic synthesis, focusing on its role in pharmaceuticals, agrochemicals, and materials science.

Computational Chemistry and Spectroscopic Characterization for Research Advancement

Theoretical Investigations into Molecular Structure and Reactivity

Computational methods provide a powerful lens for examining the intrinsic properties of 1-(Chloromethyl)-2,3,4-trimethoxybenzene at a molecular level, offering predictions that guide and complement experimental work.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation and to map its electronic properties.

Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds, particularly the C-C bond connecting the chloromethyl group to the benzene (B151609) ring and the C-O bonds of the methoxy (B1213986) groups. By identifying the geometry with the lowest energy, the most stable conformer can be predicted.

Electronic property calculations focus on parameters that govern the molecule's reactivity. Studies on similar dimethoxybenzene derivatives often utilize hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations yield critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions that are crucial for predicting intermolecular interactions. nih.gov

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density around the molecule. | Visualizes electrophilic and nucleophilic sites, predicting interaction points for reactions. nih.gov |

Predicting the potential synthetic routes to or reactions of this compound can be achieved through ab initio and semi-empirical computational methods. These methods are instrumental in exploring complex potential energy surfaces to identify feasible reaction pathways.

A significant advancement in this area is the development of automated reaction path search methods that can trace a reaction backward from a desired product to its potential reactants. nih.gov This "inverse search" approach can computationally assess various bond-breaking and bond-forming events to enumerate possible precursor molecules and intermediates. nih.gov By combining these path-finding algorithms with kinetic analysis, the most energetically favorable routes can be identified. nih.gov For a molecule like this compound, these methods could be used to predict its behavior in nucleophilic substitution reactions at the chloromethyl carbon or electrophilic aromatic substitution on the benzene ring, providing mechanistic insights that are valuable for designing new synthetic applications. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of synthesized this compound. Each method provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic region would display two doublets corresponding to the two adjacent protons on the benzene ring. A characteristic singlet for the chloromethyl (-CH₂Cl) protons would appear downfield due to the electron-withdrawing effect of the chlorine atom. Three separate singlets are also expected for the protons of the three non-equivalent methoxy (-OCH₃) groups.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated: six for the aromatic carbons, one for the chloromethyl carbon, and three for the methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the methoxy groups and the chloromethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (C5-H) | ~6.9-7.1 (d) | ~108-110 |

| Aromatic CH (C6-H) | ~6.8-7.0 (d) | ~124-126 |

| -CH₂Cl | ~4.6-4.8 (s) | ~40-45 |

| -OCH₃ (at C2) | ~3.8-4.0 (s) | ~60-62 |

| -OCH₃ (at C3) | ~3.8-4.0 (s) | ~55-57 |

| -OCH₃ (at C4) | ~3.8-4.0 (s) | ~55-57 |

| Aromatic C-Cl (C1) | - | ~128-132 |

| Aromatic C-O (C2) | - | ~142-144 |

| Aromatic C-O (C3) | - | ~152-154 |

| Aromatic C-O (C4) | - | ~150-152 |

Note: Predicted shifts are estimates based on data from similar trimethoxybenzene isomers and general substituent effects. chemicalbook.comchemicalbook.comchemicalbook.comnih.govchemicalbook.com d = doublet, s = singlet.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Expected IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (-CH₂Cl) | Stretching | 3000-2850 |

| C=C | Aromatic Ring Stretching | 1600-1450 |

| C-O (Aryl ether) | Asymmetric Stretching | 1275-1200 |

| C-O (Aryl ether) | Symmetric Stretching | 1075-1020 |

| C-Cl | Stretching | 800-600 |

Note: These are general ranges and can be influenced by the specific molecular structure. nih.govnist.govchemicalbook.comchemicalbook.com

The IR spectrum would clearly show the sp² C-H stretches of the aromatic ring and the sp³ C-H stretches of the chloromethyl and methoxy groups. Strong bands corresponding to the C-O stretching of the aryl ether linkages would also be prominent. nih.govnist.gov The C-Cl stretch typically appears in the fingerprint region and provides direct evidence for the chloromethyl group. Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring. chemicalbook.com

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental formula of a compound and for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₃ClO₃). uva.nl This is a definitive method for confirming the identity of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the compound from a mixture and obtain its mass spectrum. The electron ionization (EI) mass spectrum from GC-MS would show a characteristic fragmentation pattern. Key fragmentation pathways for this compound would likely include:

Loss of a chlorine radical (M-35/37)

Loss of the chloromethyl group to form a trimethoxybenzene cation (m/z 168)

Subsequent loss of methyl radicals (-15) or formaldehyde (B43269) (-30) from the methoxy groups.

Formation of the tropylium (B1234903) ion or related resonance-stabilized structures.

Table 4: Plausible Mass Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 216/218 | [M]⁺ | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 181 | [M-Cl]⁺ | Loss of a chlorine radical |

| 168 | [C₉H₁₂O₃]⁺ | Loss of the chloromethyl group |

| 153 | [C₈H₉O₃]⁺ | Loss of CH₃ from the m/z 168 fragment |

| 125 | [C₇H₅O₃]⁺ | Further fragmentation |

Note: Fragmentation patterns are predicted based on chemical principles and data from related molecules. nist.govnih.govnist.gov

Emerging Research Frontiers and Future Prospects for 1 Chloromethyl 2,3,4 Trimethoxybenzene Chemistry

Innovations in Catalysis for Sustainable Transformations

The synthesis of 1-(chloromethyl)-2,3,4-trimethoxybenzene typically involves a chloromethylation reaction, a type of electrophilic aromatic substitution. Traditional methods often rely on harsh reagents and catalysts, leading to environmental concerns. Current research is actively exploring more sustainable catalytic systems to improve the efficiency and environmental footprint of this process.

Innovations in this area include the use of solid acid catalysts, phase transfer catalysts, and novel Lewis acids that can operate under milder conditions. For instance, zinc iodide has been shown to be an effective catalyst for the chloromethylation of some aromatic compounds. researchgate.net The use of ionic liquids as both solvent and catalyst is another promising avenue, potentially offering high conversion rates and the ability to recycle the catalyst. researchgate.net Furthermore, the development of heterogeneous catalysts, such as zeolites or functionalized polymers, could simplify product purification and catalyst recovery, contributing to a greener chemical process. The principles of these catalytic systems could be applied to the synthesis of this compound to enhance its sustainability.

Another key aspect of sustainable catalysis is the use of safer and more environmentally benign reagents. Research into replacing traditional chloromethylating agents like formaldehyde (B43269) and hydrogen chloride with less hazardous alternatives is ongoing. iosrjournals.org Photocatalysis, which utilizes light to drive chemical reactions, also presents a novel approach for benzylic C-H bond chlorination under mild conditions, potentially offering a more selective and energy-efficient route to compounds like this compound. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Chloromethylation

| Catalyst Type | Advantages | Potential for this compound Synthesis |

| Homogeneous Lewis Acids (e.g., ZnCl₂, FeCl₃) | High activity | Effective, but can be corrosive and difficult to separate. google.com |

| Heterogeneous Solid Acids (e.g., Zeolites) | Easy separation, reusable | Potentially greener alternative, but may require higher temperatures. |

| Phase Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Enhanced reaction rates in biphasic systems, milder conditions | Can improve efficiency and selectivity in the synthesis. iosrjournals.org |

| Ionic Liquids | Dual role as solvent and catalyst, recyclable | Offers a "green" solvent alternative with potential for high yields. researchgate.net |

| Photocatalysts | Mild reaction conditions, high selectivity | A novel, energy-efficient approach for chloromethylation. organic-chemistry.org |

Flow Chemistry and Microreactor Technology for Scalable Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful tool for the synthesis of fine chemicals. youtube.com This technology offers several advantages for the production of this compound, particularly in terms of safety, scalability, and process control.

Chloromethylation reactions can be exothermic and may involve hazardous reagents. Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, mitigating the risk of runaway reactions. nih.gov The ability to handle unstable intermediates safely is another key benefit of flow chemistry. nih.gov This is particularly relevant for the in-situ generation and immediate use of reactive chloromethylating species, which can enhance the safety and efficiency of the synthesis of this compound.

Furthermore, flow chemistry facilitates seamless scaling up of production from laboratory to industrial scales. youtube.com By simply extending the operation time or by "numbering-up" (using multiple reactors in parallel), the output can be increased without the need for re-optimization of reaction conditions. This makes flow synthesis a highly attractive option for the cost-effective and reliable production of this compound. Patents have already been filed for the continuous flow synthesis of related compounds like benzyl (B1604629) chloride and benzaldehyde (B42025) using microchannel reactors, demonstrating the industrial viability of this technology. google.comgoogle.com

Chemoinformatics and Machine Learning in Reaction Prediction and Optimization

Chemoinformatics and machine learning are revolutionizing the way chemical reactions are understood and developed. These computational tools can be applied to predict the outcomes of reactions and to optimize reaction conditions, thereby accelerating the discovery of new synthetic routes and improving the efficiency of existing ones. beilstein-journals.orgbeilstein-journals.org

For the synthesis of this compound, a key challenge is controlling the regioselectivity of the chloromethylation reaction. The three methoxy (B1213986) groups on the benzene (B151609) ring direct the position of the incoming chloromethyl group. Machine learning models, such as RegioML and RegioSQM20, have been developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. rsc.orgdntb.gov.uasemanticscholar.orgd-nb.inforesearchgate.net These models, which are trained on large datasets of known reactions, could be used to predict the most likely position of chloromethylation on the 2,3,4-trimethoxybenzene ring and to identify conditions that favor the formation of the desired isomer.

Beyond predicting selectivity, machine learning algorithms can be used to optimize the entire reaction process. nih.gov By systematically varying parameters such as temperature, catalyst loading, and reactant concentrations in an automated high-throughput experimentation setup, a machine learning model can efficiently explore the reaction space and identify the optimal conditions for maximizing the yield and purity of this compound. rsc.org This data-driven approach can significantly reduce the time and resources required for process development compared to traditional one-factor-at-a-time optimization methods. nih.gov

Exploration of New Bioactive Molecule Development Avenues

The structural features of this compound make it a versatile building block for the synthesis of novel bioactive molecules. The reactive chloromethyl group can be easily converted into a variety of other functional groups, allowing for the introduction of diverse pharmacophores. The trimethoxybenzene moiety itself is found in many natural products and synthetic compounds with a wide range of biological activities.

For example, derivatives of trimethoxybenzoyl compounds have been investigated as inhibitors of tubulin polymerization, a target for anticancer drugs. cardiff.ac.uk Furthermore, compounds containing a 1,2,4-triazole (B32235) ring, which can be synthesized from precursors derived from benzyl chlorides, have shown potential as neuroprotective agents and anti-inflammatory drugs. nih.govnih.gov The synthesis of novel derivatives of this compound, incorporating such bioactive moieties, represents a promising avenue for the discovery of new therapeutic agents.

The exploration of new bioactive molecules would involve the design and synthesis of a library of compounds derived from this compound. These compounds would then be screened for their biological activity against various targets, such as enzymes, receptors, and cell lines, to identify lead compounds for further development. The combination of rational drug design, combinatorial synthesis, and high-throughput screening, all starting from this versatile chemical intermediate, holds significant potential for advancing medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Chloromethyl)-2,3,4-trimethoxybenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2,3,4-trimethoxyphenol with a chloromethylating agent (e.g., chloromethyl methyl ether or paraformaldehyde/HCl) under anhydrous conditions (e.g., DMF or CH₃CN) with a base like K₂CO₃ can yield the target compound. Reaction temperature (40–80°C) and stoichiometric ratios of reagents are critical for minimizing byproducts such as di- or tri-substituted derivatives . Purity (>98%) is achievable via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR (¹H/¹³C): Key signals include the chloromethyl (-CH₂Cl) proton at δ 4.5–4.8 ppm (triplet/split due to coupling with adjacent methoxy groups) and aromatic protons at δ 6.5–7.0 ppm (split patterns depend on substitution). Methoxy groups appear as singlets at δ 3.7–3.9 ppm .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 216 [M]⁺ (chlorine isotope pattern confirms Cl presence) .

- FT-IR: Stretching vibrations for C-Cl (~680 cm⁻¹) and aromatic C-O (1250–1050 cm⁻¹) .

Q. How can researchers confirm the positional isomerism of methoxy and chloromethyl groups in this compound?

X-ray crystallography is definitive for structural confirmation. For solution-phase analysis, NOESY NMR can identify spatial proximity between methoxy protons and the chloromethyl group. Computational methods (e.g., DFT-based chemical shift predictions) are also used to validate assignments .

Advanced Research Questions

Q. How does the chloromethyl group in this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling alkylation of amines, thiols, or alcohols. Reactivity is enhanced by electron-donating methoxy groups, which stabilize transition states via resonance. Solvent polarity (e.g., DMF vs. CH₃CN) and base strength (e.g., K₂CO₃ vs. NaH) significantly affect reaction rates. For example, piperazine derivatives are synthesized by reacting this compound with N-t-BOC-piperazine in CH₃CN under reflux .

Q. What are the challenges in optimizing regioselectivity during derivatization of this compound?

Competing reactions (e.g., over-alkylation or elimination) may occur under harsh conditions. To improve regioselectivity:

- Use bulky bases (e.g., DIPEA) to sterically hinder unwanted pathways.

- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to control reaction kinetics.

- Monitor intermediates via LC-MS to adjust reagent addition rates .

Q. How do contradictory results in reaction outcomes arise, and how can they be resolved?

Discrepancies often stem from trace moisture (hydrolysis of -CH₂Cl to -CH₂OH) or impurity-driven side reactions. For example, notes that pyridine-free conditions can still yield the desired product despite earlier reports requiring it. Resolution strategies:

- Strictly control anhydrous conditions (e.g., molecular sieves).

- Validate reagent purity via Karl Fischer titration or GC-MS.

- Replicate reactions under inert atmospheres (N₂/Ar) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Thermal Stability: Decomposition above 150°C (TGA data) releases HCl gas, forming methoxy-substituted toluene derivatives.

- Light Sensitivity: UV exposure may cleave C-Cl bonds; store in amber vials at 2–8°C.

- Hydrolytic Stability: Susceptible to hydrolysis in aqueous media (half-life <24 hrs at pH 7). Use aprotic solvents (e.g., DMSO) for biological assays .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

The chloromethyl group enables conjugation with pharmacophores (e.g., piperazines for CNS targets or anthraquinones for anticancer agents). Example protocol:

- React with 9-(chloromethyl)anthracene to form dimeric structures for DNA intercalation studies.

- Couple with thiol-containing peptides via SN2 mechanisms for prodrug development.

- Monitor bioactivity using in vitro assays (e.g., MTT for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.